molecular formula C13H14ClNS B12485706 Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride CAS No. 21070-68-8

Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride

Cat. No.: B12485706
CAS No.: 21070-68-8
M. Wt: 251.78 g/mol
InChI Key: WKFNXURMDAVCKV-UHFFFAOYSA-N
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Description

Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with a 2-(phenylthio)ethyl group at the 4-position, paired with a hydrochloride counterion. The phenylthio (C₆H₅S-) moiety introduces sulfur-based reactivity, while the ethyl linker enhances structural flexibility. The hydrochloride salt improves solubility and stability, making it suitable for pharmaceutical and materials science applications .

Properties

CAS No.

21070-68-8

Molecular Formula

C13H14ClNS

Molecular Weight

251.78 g/mol

IUPAC Name

4-(2-phenylsulfanylethyl)pyridine;hydrochloride

InChI

InChI=1S/C13H13NS.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h1-7,9-10H,8,11H2;1H

InChI Key

WKFNXURMDAVCKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl

Origin of Product

United States

Preparation Methods

Key Steps

  • Reaction Components :

    • Disulfide (e.g., diphenyl disulfide) as the sulfur source.
    • 1-(Chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride (CAABC) as the ethyl piperazine precursor.
    • Trimethylsilyl cyanide (TMSCN) as the cyanide source.
    • Cesium carbonate (Cs₂CO₃) as a base in ethanol.
  • Mechanism :

    • The disulfide undergoes reduction to form a thiophenoxide anion, which attacks the chloromethyl group of CAABC.
    • Concurrently, TMSCN provides the cyanide nucleophile for substitution at the ethyl piperazine site.

Reaction Conditions

Parameter Value
Solvent Ethanol (EtOH)
Temperature 100°C
Time 3 hours
Base Cs₂CO₃ (6.0 equiv)
Yield 90% (based on diphenyl disulfide)

Example Reaction:
Diphenyl disulfide (1a) + CAABC + TMSCN2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile → Hydrochloride salt formation.

Alkylation of Pyridine Derivatives

This approach involves direct alkylation of a pyridine intermediate with a phenylthioethyl halide or tosylate.

Key Steps

  • Starting Material :

    • 4-Hydroxypyridine or a pyridine derivative with a leaving group (e.g., bromide, tosylate).
  • Reaction :

    • Phenylthioethyl bromide reacts with the pyridine intermediate under basic conditions (e.g., K₂CO₃, DMF) to form the ether bond.
    • Subsequent protonation with HCl yields the hydrochloride salt.

Example Synthesis

4-Bromopyridine + Phenylthioethylamine4-(2-(Phenylthio)ethyl)pyridineHCl Salt .

Hantzsch Pyridine Synthesis

This classical method constructs the pyridine ring via condensation of aldehydes, ketones, and ammonia. Post-synthesis functionalization introduces the phenylthioethyl group.

Steps

  • Pyridine Ring Formation :

    • 2-Acetylpyridine reacts with an aldehyde (e.g., benzaldehyde) and ammonia to form the pyridine core.
  • Functionalization :

    • Nucleophilic substitution at the 4-position using a phenylthioethyl halide.

Advantages

  • Flexibility in modifying substituents.
  • High regioselectivity for the 4-position.

Pummerer-Type Reactions

This method involves sulfoxide intermediates to introduce the thioether group.

Procedure

  • Sulfoxide Formation :

    • Methyl phenyl sulfoxide reacts with a fluorinated pyridine (e.g., 2-chloro-4-fluoropyridine) in the presence of trifluoroacetic anhydride (Tf₂O).
  • Rearrangement :

    • The sulfoxide undergoes Pummerer rearrangement to form the thioether bond.

Conditions

Parameter Value
Solvent Dichloromethane (DCM)
Temperature -43°C to RT
Catalyst Tf₂O (1.2 equiv)
Yield 80–97%

Example Product: 2-Chloro-1-((phenylthio)methyl)pyridin-4(1H)-one .

Catalytic Cross-Coupling Reactions

Transition-metal-catalyzed methods enable direct C–S bond formation.

Palladium-Catalyzed Thioetherification

  • Components :

    • Aryl halide (e.g., 4-bromopyridine).
    • Thiophenol .
    • Pd catalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos).
  • Conditions :

    • Base : K₂CO₃.
    • Solvent : Toluene.
    • Temperature : 120°C.

Outcome

  • 4-(Phenylthio)pyridine is formed with >90% yield.

Hydrochloride Salt Formation

The final step involves protonation of the free base.

Methods

  • Direct Protonation :
    • HCl gas is bubbled into a solution of the free base in dry ether or THF, yielding the hydrochloride salt.
  • Recrystallization :
    • The free base is dissolved in ethanol and treated with concentrated HCl, followed by cooling to precipitate the salt.

Comparative Analysis of Methods

Method Yield (%) Advantages Limitations
SN2 Reaction 90 High efficiency, green solvent Requires anhydrous conditions
Alkylation 70–85 Flexible substrates Multi-step purification
Hantzsch Synthesis 60–75 Regioselectivity Limited functional group scope
Pummerer Reaction 80–97 Mild conditions Sensitive to moisture
Cross-Coupling >90 Direct C–S bond formation High catalyst cost

Research Challenges and Innovations

  • Green Chemistry : The SN2 method (Section 1) uses ethanol as a solvent and avoids toxic reagents, aligning with sustainable practices.
  • Catalyst Optimization : Palladium-catalyzed thioetherification reduces reaction time and improves yield compared to traditional methods.
  • Purification : Recrystallization and chromatography are critical for isolating pure hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylthioethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthioethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The phenylthioethyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
Pyridine, 4-(2-(phenylthio)ethyl)-, HCl C₁₃H₁₄ClNS 259.77 Phenylthioethyl Materials, pharma
4-[2-(4-Bromophenylsulfanyl)ethyl]pyridine C₁₃H₁₂BrNS 298.21 Bromophenylthioethyl SAMs, molecular wires
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine HCl C₁₁H₁₇Cl₂NO₂ 266.16 Chloromethyl, methoxypropoxy Rabeprazole synthesis

Table 2: Heterocyclic Compounds with Hydrochloride Salts

Compound Name Heterocycle Key Functional Groups Applications Reference
trans-1-{4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-ethyl]-cyclohexyl}-3,3-dimethyl-urea HCl Piperazine Dichlorophenyl, cyclohexyl Neurological disorders
4-(2-Ethoxyethyl)piperidine HCl Piperidine Ethoxyethyl Organic synthesis

Biological Activity

Pyridine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a phenylthioethyl group. The presence of sulfur in the phenylthio moiety is known to influence the biological properties of pyridine derivatives.

Antimicrobial Activity

  • Mechanism of Action : The compound exhibits antibacterial properties against various strains of bacteria, including resistant strains. Studies have shown that substituents on the pyridine ring can enhance antibacterial activity by optimizing the distance between functional groups .
  • Efficacy : In comparative studies, derivatives with similar structures demonstrated potent activity against Streptococcus pneumoniae and Haemophilus influenzae, indicating that modifications to the pyridine structure can lead to improved efficacy against resistant bacterial strains .

Anticancer Activity

  • Pro-apoptotic Effects : Research indicates that pyridine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound were observed to promote late apoptosis or necrosis in various cancer types .
  • Cell Line Studies : In vitro studies have demonstrated significant anticancer activity against leukemia, melanoma, and breast cancer cell lines. The compound's ability to inhibit cell proliferation suggests potential for development as an anticancer agent .

Data Tables

Biological ActivityTest Organism/Cell LineMinimum Inhibitory Concentration (MIC)Reference
AntibacterialS. pneumoniae≤0.25 μM
AntibacterialH. influenzae≤0.5 μM
AnticancerA549 (lung cancer)IC50 = 15% late apoptosis
AnticancerHCT116 (colon cancer)IC50 = 9% early apoptosis

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial potential of Pyridine derivatives, including this compound. The results indicated that certain structural modifications significantly enhanced activity against multidrug-resistant strains of Mycobacterium tuberculosis, demonstrating a promising avenue for combating drug-resistant infections .

Study on Anticancer Properties

Another investigation focused on the pro-apoptotic effects of pyridine derivatives in cancer therapy. The study revealed that compounds similar to this compound exhibited strong anticancer properties by inducing apoptosis in multiple cancer cell lines, thereby highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What established synthesis protocols exist for Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(chloromethyl)pyridine hydrochloride with phenylthioethylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl . Optimization strategies include:

  • Temperature Control: Maintain 0–5°C during exothermic steps to minimize side reactions.
  • Catalyst Use: HoBt (1-hydroxybenzotriazole) can enhance coupling efficiency in amide bond formation (if applicable) .
  • Purification: Column chromatography (silica gel, eluent: DCM/methanol 9:1) followed by recrystallization in ethanol improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR (DMSO-d₆): Peaks at δ 8.5–8.7 ppm (pyridine ring protons), δ 3.8–4.2 ppm (–CH₂–S–), and δ 7.2–7.5 ppm (phenyl group) .
    • ¹³C NMR: Signals near 150 ppm (pyridine C4), 35–40 ppm (–CH₂–S–), and 125–130 ppm (aromatic carbons) .
  • Mass Spectrometry (ESI-MS): Molecular ion peak [M+H]⁺ at m/z 262.8 (calculated for C₁₃H₁₅ClN₂S) .
  • FT-IR: Stretching vibrations at 2550 cm⁻¹ (S–H, if present) and 1600–1650 cm⁻¹ (C=N pyridine) .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridine substitution or thioether chain length) influence biological activity, and what in vitro models validate these effects?

Methodological Answer:

  • Thioether Chain Extension: Replacing the ethyl group with a propyl chain increases lipophilicity, enhancing membrane permeability in cell-based assays (e.g., Caco-2 monolayers) .
  • Pyridine Substitution: Introducing electron-withdrawing groups (e.g., –NO₂) at the pyridine ring reduces antioxidant activity in DPPH radical scavenging assays .
  • Validation Models:
    • Enzyme Inhibition: IC₅₀ values against acetylcholinesterase (AChE) measured via Ellman’s method .
    • Cytotoxicity: MTT assays in HEK-293 cells to assess therapeutic index .

Q. What strategies resolve discrepancies in reported biological activities across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% that may skew bioactivity results .
  • Solvent Effects: Compare activities in DMSO vs. saline buffers; DMSO >1% can artificially enhance membrane permeability .
  • Replication: Standardize assay protocols (e.g., pre-incubation time, temperature) across labs to minimize variability .

Q. What role does this compound play in nanotechnology applications, such as polymer-protein hybrid systems?

Methodological Answer: The thioether group enables disulfide bond formation with cysteine residues in proteins, facilitating:

  • Nanogel Synthesis: Crosslinking methacrylamide-modified proteins (e.g., BSA) via radical polymerization in DCM .
  • Drug Delivery: pH-responsive release in tumor models (e.g., HeLa cells) due to disulfide cleavage in reductive environments .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H313/H319 hazards) .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in designated halogenated waste containers .

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